5-Formyl-2-methoxyphenyl 4-methoxybenzoate
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Overview
Description
5-Formyl-2-methoxyphenyl 4-methoxybenzoate is an organic compound with the molecular formula C16H14O5 It is a derivative of benzoic acid and is characterized by the presence of formyl and methoxy groups on its phenyl rings
Scientific Research Applications
5-Formyl-2-methoxyphenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate can be achieved through several methods. One common approach involves the formylation of 2-methoxyphenyl compounds followed by esterification with 4-methoxybenzoic acid. The formylation can be carried out using the Duff reaction, which involves the use of hexamethylenetetramine and methanesulfonic acid . The esterification step typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-methoxyphenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: 5-Carboxy-2-methoxyphenyl 4-methoxybenzoate
Reduction: 5-Hydroxymethyl-2-methoxyphenyl 4-methoxybenzoate
Substitution: Various substituted derivatives depending on the nucleophile used
Mechanism of Action
The mechanism by which 5-Formyl-2-methoxyphenyl 4-methoxybenzoate exerts its effects depends on its chemical structure and the specific reactions it undergoes. The formyl group can act as an electrophile, participating in various nucleophilic addition reactions. The methoxy groups can influence the compound’s reactivity and stability by donating electron density through resonance and inductive effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Formyl-2-methoxyphenyl 4-methoxybenzoate is unique due to the combination of formyl and methoxy groups on its phenyl rings, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it versatile for various chemical transformations and applications.
Properties
IUPAC Name |
(5-formyl-2-methoxyphenyl) 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-19-13-6-4-12(5-7-13)16(18)21-15-9-11(10-17)3-8-14(15)20-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQODKVYHQHMSBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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